molecular formula C8H4ClF4NO B6311019 N-(4-Chlorophenyl)-N-(trifluoromethyl)-carbamoyl fluoride, 97% CAS No. 2088941-66-4

N-(4-Chlorophenyl)-N-(trifluoromethyl)-carbamoyl fluoride, 97%

Cat. No. B6311019
CAS RN: 2088941-66-4
M. Wt: 241.57 g/mol
InChI Key: SMSRSYQXOLZXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-N-(trifluoromethyl)-carbamoyl fluoride, 97% (N-CFTF) is an organofluorine compound that has been widely used in scientific research due to its unique properties. It is a colorless liquid with a boiling point of 140°C and a melting point of -50°C. It is soluble in organic solvents such as ethanol and ether, but insoluble in water. It is a versatile compound that can be used in a wide range of applications, including synthesis of pharmaceuticals, pesticides, and other compounds.

Scientific Research Applications

N-(4-Chlorophenyl)-N-(trifluoromethyl)-carbamoyl fluoride, 97% has been used in a variety of scientific research applications, such as synthesis of pharmaceuticals, pesticides, and other compounds. It is also used as a reagent for the synthesis of other organofluorine compounds. It has been used in the synthesis of fluorinated peptides and proteins, which have potential applications in drug discovery and development. It has also been used in the synthesis of fluorinated polymers, which have potential applications in materials science and engineering.

Mechanism of Action

N-(4-Chlorophenyl)-N-(trifluoromethyl)-carbamoyl fluoride, 97% is a versatile compound that can be used as a reagent in a variety of reactions. In the synthesis of fluorinated peptides and proteins, N-(4-Chlorophenyl)-N-(trifluoromethyl)-carbamoyl fluoride, 97% acts as a nucleophilic fluorinating agent. The reaction of N-(4-Chlorophenyl)-N-(trifluoromethyl)-carbamoyl fluoride, 97% with an amine group results in the formation of a fluorinated peptide or protein. In the synthesis of fluorinated polymers, N-(4-Chlorophenyl)-N-(trifluoromethyl)-carbamoyl fluoride, 97% acts as a chain-extending agent. The reaction of N-(4-Chlorophenyl)-N-(trifluoromethyl)-carbamoyl fluoride, 97% with a polymer chain results in the formation of a fluorinated polymer.
Biochemical and Physiological Effects
N-(4-Chlorophenyl)-N-(trifluoromethyl)-carbamoyl fluoride, 97% is a highly reactive compound and can be toxic if ingested or inhaled. When exposed to the skin or eyes, it can cause irritation and burns. It is also an environmental pollutant and can be harmful to aquatic life if released into the environment. In laboratory experiments, N-(4-Chlorophenyl)-N-(trifluoromethyl)-carbamoyl fluoride, 97% should be handled with care and protective equipment should be worn.

Advantages and Limitations for Lab Experiments

The use of N-(4-Chlorophenyl)-N-(trifluoromethyl)-carbamoyl fluoride, 97% in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of reactions, including the synthesis of fluorinated peptides and proteins, and the synthesis of fluorinated polymers. It is also relatively inexpensive and easy to obtain. However, it is a highly reactive compound and can be toxic if not handled properly.

Future Directions

The use of N-(4-Chlorophenyl)-N-(trifluoromethyl)-carbamoyl fluoride, 97% in scientific research is still relatively new, and there are many potential future directions for its use. One potential future direction is the use of N-(4-Chlorophenyl)-N-(trifluoromethyl)-carbamoyl fluoride, 97% in the synthesis of fluorinated drugs and pesticides. It could also be used in the development of novel materials for use in medical, industrial, and consumer products. Additionally, it could be used in the synthesis of fluorinated polymers for use in electronics and other applications. Finally, it could be used in the development of new methods for the synthesis of fluorinated compounds.

Synthesis Methods

N-(4-Chlorophenyl)-N-(trifluoromethyl)-carbamoyl fluoride, 97% can be synthesized through a two-step reaction. The first step involves the reaction of 4-chlorophenol with trifluoromethyl triflate to form N-(4-chlorophenyl)-N-trifluoromethyl-triflate. This reaction is carried out in an organic solvent such as dichloromethane with a base such as sodium carbonate. The second step involves the reaction of the N-(4-chlorophenyl)-N-trifluoromethyl-triflate with potassium fluoride to form N-(4-Chlorophenyl)-N-(trifluoromethyl)-carbamoyl fluoride, 97%.

properties

IUPAC Name

N-(4-chlorophenyl)-N-(trifluoromethyl)carbamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF4NO/c9-5-1-3-6(4-2-5)14(7(10)15)8(11,12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSRSYQXOLZXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(C(=O)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.